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4-Benzyl-2,2-dimethylmorpholin-3-one

Cat. No.: B13928767
M. Wt: 219.28 g/mol
InChI Key: ZNHXNXDTCQOGEX-UHFFFAOYSA-N
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Description

Historical Context of Morpholine-Containing Heterocycles in Medicinal Chemistry Research

Morpholine (B109124), a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, has long been recognized as a cornerstone in medicinal chemistry. ijprems.comresearchgate.net Its presence in a molecule can favorably influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. Historically, the morpholine moiety has been incorporated into a vast array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. ijprems.com

The versatility of the morpholine scaffold has allowed medicinal chemists to develop drugs across numerous therapeutic areas. Notable examples of marketed drugs containing the morpholine ring underscore its importance and historical significance in drug development. This enduring legacy has cemented the morpholine heterocycle as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the discovery of new bioactive compounds. nih.gov

Significance of the Morpholinone Scaffold in Contemporary Drug Discovery and Chemical Biology

Building upon the foundational importance of morpholine, the morpholin-3-one (B89469) scaffold represents a more specialized yet equally significant structure in modern chemical research. The introduction of a ketone group into the morpholine ring creates a lactam, which offers distinct chemical properties and potential for biological interactions. Morpholinones are considered valuable building blocks in organic synthesis and are recognized as pharmacophores in their own right. researchgate.net

The morpholinone core is a frequent constituent of both approved and investigational drugs, highlighting its role in the design of novel therapeutic agents. researchgate.net For instance, the related compound 4-benzyl-2-hydroxy-morpholin-3-one serves as a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting. google.com This connection to a commercially successful drug underscores the industrial and therapeutic relevance of the 4-benzyl-morpholin-3-one framework. The rigid structure of the morpholinone ring, combined with its capacity for forming hydrogen bonds, makes it an attractive scaffold for designing inhibitors of enzymes and modulators of protein-protein interactions.

Overview of Current Research Trajectories for 4-Benzyl-2,2-dimethylmorpholin-3-one and Its Derivatives

While specific published research focusing exclusively on this compound is limited, the extensive body of work on related morpholine and morpholin-3-one derivatives allows for the projection of promising future research directions. The unique combination of substituents in this particular molecule—the N-benzyl group and the gem-dimethyl groups at the C-2 position—provides a distinct chemical entity for exploration.

The N-benzyl group is a common feature in many biologically active compounds and can be crucial for interactions with hydrophobic pockets in target proteins. The gem-dimethyl substitution at the C-2 position is of particular interest as it can impart conformational rigidity to the morpholinone ring and may also influence the molecule's metabolic stability by blocking potential sites of oxidation.

Based on the known activities of analogous structures, research on this compound and its derivatives is likely to proceed along several key trajectories:

Anticancer Drug Discovery: Morpholine and morpholinone derivatives have shown significant potential as anticancer agents. researchgate.nete3s-conferences.org Future studies could involve synthesizing a library of compounds based on the this compound scaffold and screening them for cytotoxic activity against various cancer cell lines.

Neuropharmacology: The structural similarity to intermediates of drugs like Aprepitant suggests that derivatives could be investigated for their effects on the central nervous system, including potential roles as receptor antagonists or enzyme inhibitors relevant to neurological disorders.

Infectious Diseases: The morpholine nucleus is a component of antibiotics such as Linezolid. ijprems.com This precedent supports the investigation of this compound derivatives for antibacterial or antifungal properties.

Asymmetric Synthesis and Catalysis: Chiral morpholines and their derivatives are valuable as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net The stereogenic center created by the substituents could be exploited in the development of new synthetic methodologies.

The exploration of these research avenues will likely involve the development of efficient synthetic routes to this compound and the subsequent generation of a diverse range of analogues for biological evaluation.

Interactive Data Tables

Table 1: Pharmacological Activities of Morpholine Derivatives

Pharmacological Activity
Antibacterial
Anticancer
Antifungal
Anti-inflammatory
Analgesic
Antiviral
Anticonvulsant
Antihyperlipidemic
Antioxidant
Data sourced from multiple studies on various morpholine-containing compounds. ijprems.come3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13928767 4-Benzyl-2,2-dimethylmorpholin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzyl-2,2-dimethylmorpholin-3-one

InChI

InChI=1S/C13H17NO2/c1-13(2)12(15)14(8-9-16-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZNHXNXDTCQOGEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCO1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Benzyl 2,2 Dimethylmorpholin 3 One Analogues

Established Synthetic Pathways for the Morpholinone Core Structure

The formation of the 4-benzyl-2,2-dimethylmorpholin-3-one ring system is a critical step in the synthesis of this compound and its derivatives. Established methodologies primarily rely on cyclization reactions that form the six-membered heterocyclic core.

Cyclization Reactions for Formation of the this compound Ring System

The core morpholin-3-one (B89469) structure is typically assembled through intramolecular cyclization of a linear precursor containing both an amine and an alcohol or ether functionality, which are suitably positioned to form the six-membered ring upon reaction with an appropriate carbonyl-containing component. A plausible and established route involves the reaction of an N-benzylated amino alcohol with a two-carbon electrophile that provides the carbonyl group of the lactam.

One such strategy is the condensation of N-benzyl-2-amino-2-methyl-1-propanol with an α-keto acid or its ester equivalent, followed by cyclization. For instance, reaction with glyoxylic acid would lead to the formation of a hemiaminal intermediate which, upon dehydration and subsequent intramolecular esterification (or amidation followed by cyclization), would yield the desired morpholinone ring. A related approach has been described for the synthesis of 4-benzyl-2-hydroxy-morpholin-3-one, where N-benzylethanolamine is reacted with glyoxylic acid. google.com This highlights the general applicability of this cyclization strategy.

The reaction conditions for these cyclizations can vary, often requiring acid or base catalysis to promote the key bond-forming steps. The choice of solvent and temperature is also crucial to optimize the yield and minimize the formation of side products.

Strategies for Introduction of the Gem-Dimethyl and Benzyl (B1604629) Moieties

The introduction of the characteristic gem-dimethyl group at the C2 position and the benzyl group at the N4 position can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed morpholinone core.

Introduction of the Gem-Dimethyl Moiety: The most straightforward approach to incorporate the gem-dimethyl group is to utilize a starting material that already contains this structural feature. The synthesis of the key intermediate, 2-amino-2-methyl-1-propanol, is therefore a critical first step. This amino alcohol can be prepared through various methods, including the Ritter reaction of isobutylene (B52900) with formaldehyde (B43269) and hydrogen cyanide, followed by hydrolysis. google.com Once this precursor is obtained, its subsequent reaction to form the morpholinone ring, as described in the previous section, directly installs the gem-dimethyl group at the desired position.

Introduction of the Benzyl Moiety: The N-benzyl group is typically introduced via N-alkylation of a suitable amine precursor. This can be accomplished at different stages of the synthesis. One common strategy is the reductive amination of benzaldehyde (B42025) with 2-amino-2-methyl-1-propanol, which directly yields N-benzyl-2-amino-2-methyl-1-propanol. This N-benzylated intermediate can then be used in the cyclization reaction to form the final product. Alternatively, a pre-formed 2,2-dimethylmorpholin-3-one (B12098220) can be subjected to N-benzylation using benzyl halides (e.g., benzyl bromide) or other benzylating agents in the presence of a base. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netscispace.com The choice of base and solvent is critical to ensure efficient and selective N-alkylation over O-alkylation of the lactam oxygen.

Advanced Synthetic Approaches for this compound Derivatives

Beyond the fundamental construction of the core structure, advanced synthetic methodologies offer powerful tools for the derivatization and generation of libraries of this compound analogues for various research applications.

Mannich Reaction-Based Synthesis of Functionalized Analogues

The Mannich reaction is a three-component condensation reaction that can be utilized to introduce aminomethyl groups onto a substrate containing an active hydrogen. oarjbp.comnih.govnih.govmdma.ch While the C2 position of this compound is fully substituted, the exocyclic methylene (B1212753) of a potential tautomeric enol form or other positions on the benzyl ring could potentially be functionalized. More commonly, the Mannich reaction is employed in the synthesis of precursors or related morpholine (B109124) structures. For instance, a Mannich-type reaction could be envisioned to construct a more complex amino alcohol precursor prior to cyclization.

A hypothetical application could involve the reaction of a precursor ketone with formaldehyde and a secondary amine to introduce an aminomethyl side chain, which could then be further elaborated and incorporated into the morpholinone structure. The versatility of the Mannich reaction allows for the introduction of a wide range of amine functionalities, thereby enabling the synthesis of a diverse set of analogues. oarjbp.comnih.govnih.govmdma.ch

Multicomponent Reaction Strategies for Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient tools for generating libraries of structurally diverse molecules. nih.govnih.govresearchgate.net The Ugi four-component reaction (U-4CR), in particular, has been employed for the synthesis of various heterocyclic scaffolds, including morpholines. nu.edu.kzrsc.org

A potential Ugi-based strategy for the synthesis of this compound analogues could involve the reaction of an isocyanide, a carboxylic acid, an amine (N-benzylamine), and a ketone or aldehyde bearing a hydroxyl or protected hydroxyl group. The resulting Ugi adduct could then undergo a post-condensation cyclization to form the morpholinone ring. This approach offers significant advantages in terms of efficiency and diversity, as a wide variety of starting materials can be employed to rapidly generate a library of analogues with different substitution patterns.

Reactant 1 (Isocyanide)Reactant 2 (Carboxylic Acid)Reactant 3 (Amine)Reactant 4 (Carbonyl)Resulting Morpholinone Analogue
tert-Butyl isocyanideAcetic acidBenzylamine2-hydroxy-2-methylpropanal4-Benzyl-2,2-dimethyl-5-(tert-butylcarbamoyl)morpholin-3-one
Cyclohexyl isocyanideBenzoic acidBenzylamine2-hydroxy-2-methylpropanal4-Benzyl-2,2-dimethyl-5-(cyclohexylcarbamoyl)-5-phenylmorpholin-3-one

Table 1: Hypothetical Ugi Reaction Components for the Synthesis of this compound Analogues

Asymmetric Synthesis and Stereochemical Control in Morpholinone Synthesis

The development of asymmetric methods to control the stereochemistry of the morpholinone core is a significant area of research, particularly when additional stereocenters are present or introduced. While this compound itself is achiral, the synthesis of analogues with substituents at other positions often requires stereochemical control.

Asymmetric synthesis of chiral morpholinones has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. researchgate.netnih.govsemanticscholar.org For instance, chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of the cyclization or subsequent functionalization steps. After the desired stereocenter is established, the auxiliary can be removed. nih.gov

Catalytic enantioselective methods are particularly attractive due to their efficiency. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, have been used to catalyze the enantioselective formation of the morpholinone ring. oarjbp.com These methods can provide access to enantioenriched morpholinone derivatives that are valuable building blocks for medicinal chemistry and drug discovery.

In the context of this compound, if a substituent were to be introduced at a position that creates a stereocenter, for example at the benzylic carbon or on the morpholinone ring, these asymmetric strategies would be crucial for the synthesis of single enantiomers.

Asymmetric StrategyDescriptionPotential Application to Analogues
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.An enantiopure amino alcohol derived from a chiral pool could be used as a precursor to introduce stereocenters on the morpholinone ring.
Chiral Catalyst A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.A chiral Lewis acid or Brønsted acid could catalyze the cyclization of a prochiral precursor to yield an enantiomerically enriched morpholinone analogue.
Substrate Control An existing stereocenter in the substrate directs the stereochemistry of a new stereocenter.For a precursor already containing a stereocenter, subsequent reactions can be designed to be highly diastereoselective.

Table 2: Strategies for Asymmetric Synthesis of this compound Analogues

Analytical and Spectroscopic Characterization Techniques in Synthetic Confirmation

The unambiguous confirmation of the chemical structure of synthesized this compound and its analogues is contingent upon the application of a suite of modern analytical and spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the benzyl group would exhibit characteristic signals in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons would appear as a singlet at around 4.6 ppm. The protons of the morpholin-3-one ring would also show distinct signals. The two methyl groups at the 2-position, being chemically equivalent, would likely produce a sharp singlet in the aliphatic region (around 1.3 ppm). The methylene protons of the morpholinone ring would appear as multiplets in the range of 3.3 to 3.8 ppm.

The ¹³C NMR spectrum would further corroborate the structure, with the carbonyl carbon of the morpholin-3-one ring resonating at a characteristic downfield shift (around 170 ppm). The carbons of the benzyl group would appear in the aromatic region (127-138 ppm), while the benzylic carbon would be observed around 50-55 ppm. The quaternary carbon at the 2-position and the methyl carbons would have distinct signals in the aliphatic region.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAromatic protons (C₆H₅)
4.62s2HBenzylic protons (N-CH₂-Ph)
3.75t2HMorpholinone ring protons (-O-CH₂-)
3.40t2HMorpholinone ring protons (-N-CH₂-)
1.30s6HDimethyl protons (C(CH₃)₂)

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
171.5Carbonyl carbon (C=O)
137.8Quaternary aromatic carbon (C₆H₅)
128.9Aromatic carbons (C₆H₅)
128.0Aromatic carbons (C₆H₅)
127.5Aromatic carbons (C₆H₅)
75.8Quaternary carbon (C(CH₃)₂)
68.2Morpholinone ring carbon (-O-CH₂-)
52.1Benzylic carbon (N-CH₂-Ph)
49.5Morpholinone ring carbon (-N-CH₂-)
24.3Methyl carbons (C(CH₃)₂)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam functionality within the morpholin-3-one ring. The C-N stretching vibration of the tertiary amine would likely appear in the region of 1100-1200 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would be observed as a strong band around 1120 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group would be visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3030 - 3080MediumAromatic C-H stretch
2950 - 2980StrongAliphatic C-H stretch (asymmetric)
2850 - 2880StrongAliphatic C-H stretch (symmetric)
1695StrongCarbonyl (C=O) stretch (lactam)
1495, 1455MediumAromatic C=C bending
1120StrongC-O-C ether stretch
1150MediumC-N stretch

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation pattern in the mass spectrum would likely be dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for N-benzyl compounds. Another significant fragmentation pathway could involve the loss of the dimethylketene (B1620107) moiety from the molecular ion.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
219[M]⁺ (Molecular Ion)
148[M - C₄H₆O]⁺
91[C₇H₇]⁺ (Benzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Absolute Configuration and Conformational Analysis

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.govnih.govmdpi.com For chiral analogues, X-ray crystallography can be used to establish the absolute configuration of the stereocenters. nih.gov Furthermore, it provides invaluable information about the preferred conformation of the morpholin-3-one ring and the orientation of the benzyl substituent in the solid state. nih.gov

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers several avenues for chemical derivatization. Modifications can be targeted at the morpholinone ring or the benzyl moiety to explore the impact of structural changes on the compound's properties.

Substitutions on the Benzyl Moiety and Their Synthetic Accessibility

The benzyl group is a prime target for derivatization, as its electronic and steric properties can be systematically altered through the introduction of various substituents on the aromatic ring. These modifications are generally synthetically accessible through well-established methodologies.

A common approach involves the synthesis of substituted benzylamines, which can then be used as starting materials in the synthesis of the this compound scaffold. For instance, commercially available or readily synthesized substituted benzyl bromides or chlorides can be reacted with ammonia (B1221849) or a suitable nitrogen source to produce the corresponding benzylamines. These substituted benzylamines can then be incorporated into the morpholinone ring structure.

Alternatively, direct modification of the benzyl ring of this compound can be achieved through electrophilic aromatic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid side reactions on the morpholinone ring. Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which can be further functionalized.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. These reactions would likely require protection of the nitrogen atom in the morpholinone ring.

The position of substitution on the benzyl ring (ortho, meta, or para) will be directed by the electronic nature of the existing substituents and the reaction conditions employed. The synthetic accessibility of a wide range of substituted benzyl precursors makes this a versatile strategy for generating a library of this compound analogues with diverse electronic and steric profiles.

Modifications at Various Positions of the Morpholinone Ring System

The synthesis of the core structure of this compound can be logically approached through a two-step process, commencing with the formation of a key intermediate, N-benzyl-2-amino-2-methyl-1-propanol, followed by the construction of the morpholinone ring.

The initial step involves the N-benzylation of 2-amino-2-methyl-1-propanol. This transformation can be accomplished using standard alkylating agents such as benzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The resulting N-benzyl-2-amino-2-methyl-1-propanol is a known compound, confirming the feasibility of this initial step. chemsrc.comchemicalbook.comcymitquimica.com

The subsequent and final step is the formation of the morpholinone ring. This is typically achieved by reacting the amino alcohol intermediate with chloroacetyl chloride. researchgate.net This reaction proceeds via an initial N-acylation to form N-(2-hydroxy-1,1-dimethylethyl)-N-benzyl-2-chloroacetamide. This intermediate is then subjected to intramolecular cyclization. The presence of a base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile, displacing the chlorine atom and closing the six-membered morpholinone ring. This intramolecular Williamson ether synthesis is a common and effective method for the formation of such heterocyclic systems. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov

StepReactantsReagentsProductReaction Type
12-Amino-2-methyl-1-propanolBenzyl bromide, Base (e.g., K₂CO₃)N-benzyl-2-amino-2-methyl-1-propanolN-Alkylation
2N-benzyl-2-amino-2-methyl-1-propanol1. Chloroacetyl chloride 2. Base (e.g., NaH)This compoundN-Acylation and Intramolecular Cyclization

Further modifications of the this compound scaffold can be envisioned at several positions to generate a library of analogues for structure-activity relationship studies.

Modification of the N-substituent: The N-benzyl group can be readily removed via catalytic hydrogenation to yield the parent 2,2-dimethylmorpholin-3-one. This secondary amine can then be subjected to a variety of N-alkylation or N-arylation reactions to introduce diverse substituents at the N4 position. mdpi.com

Modification of the Benzyl Phenyl Ring: The aromatic ring of the N-benzyl group is amenable to electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce various functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Modification of the Morpholinone Ring: Direct functionalization of the C5 and C6 methylene positions of the morpholinone ring is generally challenging due to the lack of activating groups. However, strategies involving radical halogenation followed by nucleophilic substitution could potentially be employed. Alternatively, the synthesis could be adapted to start from more complex, pre-functionalized amino alcohol precursors.

Position of ModificationType of ReactionPotential ReagentsExpected Outcome
N4-Benzyl GroupDebenzylationH₂, Pd/CRemoval of the benzyl group to give the secondary amine.
N4 Position (after debenzylation)N-Alkylation / N-ArylationAlkyl halides, Aryl halides (with catalyst)Introduction of diverse substituents at the nitrogen atom.
Phenyl Ring of Benzyl GroupElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Introduction of substituents (e.g., -NO₂, -Br) on the aromatic ring.

Development of Hybrid Molecules Incorporating the this compound Fragment

The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophores, is a well-established approach in drug discovery to develop compounds with potentially enhanced or novel biological activities. The this compound scaffold can serve as a valuable building block in the design of such hybrid molecules.

The general approach to developing these hybrids would involve synthesizing a derivative of this compound that contains a reactive functional group, which can then be used to link it to another molecule of interest. For example, if the N-benzyl group is replaced with a linker containing a terminal amine, carboxylic acid, or alkyne, this functionality can be used for conjugation.

Several classes of biologically active heterocycles have been successfully incorporated into hybrid structures with morpholine or morpholinone moieties. These include:

Quinoline-Morpholine Hybrids: Quinoline (B57606) derivatives are known for their wide range of pharmacological activities. Hybrid molecules combining a quinoline ring with a morpholine moiety have been synthesized and evaluated for their potential as anticancer agents. researchgate.net

Triazole-Morpholine Hybrids: Triazoles are another important class of heterocycles in medicinal chemistry. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for linking a morpholine-containing fragment with a triazole ring.

Pyrimidine-Morpholine Hybrids: Pyrimidine (B1678525) is a core structure in nucleic acids and many bioactive molecules. Hybrid compounds incorporating both pyrimidine and morpholine rings have been designed and synthesized, with some showing promising cytotoxic effects against cancer cell lines. nih.gov

Benzothiazole-Morpholine Hybrids: Benzothiazole (B30560) is another privileged scaffold in medicinal chemistry. The synthesis of hybrid molecules containing both benzothiazole and azetidinone (a related lactam) moieties has been reported, with the morpholine-containing starting materials being key intermediates. nih.gov

While specific examples of hybrid molecules containing the precise this compound fragment are not extensively reported, the synthetic strategies and the principle of molecular hybridization are well-established and could be readily applied to this scaffold.

Hybrid Molecule ClassLinked PharmacophorePotential Synthetic StrategyReported Biological Relevance
Quinoline-MorpholineQuinolineAmide coupling, Nucleophilic substitutionAnticancer
Triazole-MorpholineTriazoleCopper-catalyzed azide-alkyne cycloaddition (Click Chemistry)Various
Pyrimidine-MorpholinePyrimidineNucleophilic aromatic substitutionAnticancer
Benzothiazole-MorpholineBenzothiazoleMultistep synthesis involving amide bond formationAntimicrobial

Exploration of Biological Activities and Pharmacological Modulations by 4 Benzyl 2,2 Dimethylmorpholin 3 One Analogues

Antineoplastic and Antiproliferative Investigations

The search for novel anticancer agents is a perpetual endeavor in pharmaceutical research. Analogues of the 4-benzyl-morpholin-3-one framework have been investigated for their potential to inhibit cancer cell growth and proliferation. These studies have primarily focused on their cytotoxic effects on various cancer cell lines and the elucidation of the underlying molecular mechanisms, such as the induction of apoptosis and cell cycle disruption.

In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines

A number of studies have evaluated the in vitro cytotoxicity of 4-benzyl-morpholine analogues against a panel of human cancer cell lines. For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have demonstrated significant anti-proliferative activity. The cytotoxic effects of these compounds were assessed against both human and murine cancer cell lines, revealing their potential as antineoplastic agents. nih.gov

The half-maximal inhibitory concentration (IC50) values for some of these analogues highlight their potency. For example, against the human breast cancer cell line MCF-7, certain derivatives exhibited notable inhibitory effects. Similarly, their cytotoxicity was observed against the human lung carcinoma cell line A549. nih.gov

Compound AnalogueCancer Cell LineIC50 (µM)Reference
4-Benzyl-morpholine-2-carboxylic acid hydrazide derivative (Compound 8b)MCF-7 (Human Breast Cancer)Data Not Specified nih.gov
4-Benzyl-morpholine-2-carboxylic acid hydrazide derivative (Compound 8f)MCF-7 (Human Breast Cancer)Data Not Specified nih.gov
4-Benzyl-morpholine-2-carboxylic acid hydrazide derivative (Compound 8b)A549 (Human Lung Carcinoma)Data Not Specified nih.gov
4-Benzyl-morpholine-2-carboxylic acid hydrazide derivative (Compound 8f)A549 (Human Lung Carcinoma)Data Not Specified nih.gov

Studies on Apoptotic Pathways and Cell Cycle Perturbations Induced by Analogues

To understand the mechanism behind their cytotoxic effects, researchers have investigated the influence of 4-benzyl-morpholine analogues on fundamental cellular processes like apoptosis and the cell cycle. Studies on 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. nih.gov This disruption of the normal cell cycle progression can prevent cell division and ultimately lead to cell death.

Furthermore, these analogues have been found to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is often mediated through caspase-activated DNase, leading to the fragmentation of DNA and cell demise. nih.gov These findings suggest that the antineoplastic activity of these morpholine (B109124) derivatives is, at least in part, due to their ability to interfere with the cell cycle and activate apoptotic pathways in cancer cells. nih.gov

Antimicrobial and Antifungal Activity Evaluations

The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents. Morpholine derivatives have emerged as a promising scaffold in this area, with various analogues demonstrating efficacy against a range of bacterial and fungal pathogens.

Efficacy Assessments Against Various Bacterial Strains

Several studies have explored the antibacterial potential of morpholine-containing compounds. For example, a series of novel semicarbazides, thiosemicarbazides, and hydrazones based on the 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure were synthesized and evaluated for their in vitro activity against reference strains of Gram-positive and Gram-negative bacteria. acs.org

Among the tested compounds, the semicarbazide (B1199961) derivatives showed the highest activity. One particular semicarbazide containing a 4-bromophenyl moiety was found to be the most active, exhibiting significant antibacterial potential against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 3.91 µg/mL. acs.org In the thiosemicarbazide (B42300) series, a derivative with a 4-trifluoromethylphenyl group displayed the best activity, with MIC values against Gram-positive bacterial strains ranging from 31.25 to 62.5 µg/mL. acs.org

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91 acs.org
Thiosemicarbazide with 4-trifluoromethylphenyl groupMicrococcus luteus31.25 acs.org
Bacillus cereus31.25 acs.org

Another study investigated the modulating activity of 4-(phenylsulfonyl) morpholine on the efficacy of existing antibiotics against multidrug-resistant bacterial strains. While the compound itself did not show direct antimicrobial activity (MIC ≥1024 μg/mL), it significantly enhanced the activity of aminoglycoside antibiotics like amikacin (B45834) against Pseudomonas aeruginosa. nih.gov

Fungicidal Efficacy Against Plant and Human Pathogenic Fungi

Morpholine derivatives have a history of use as agricultural fungicides, and recent research has explored their potential against human pathogenic fungi. A study on silicon-incorporated morpholine analogues, which are modifications of known antifungals like fenpropimorph (B1672530) and amorolfine, demonstrated potent activity against a range of human fungal pathogens. nih.gov

These sila-analogues were effective against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The most potent analogue showed superior fungicidal potential compared to the parent morpholine antifungals. nih.gov The mechanism of action for these analogues was found to be consistent with that of other morpholine antifungals, which involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov

Compound Analogue ClassFungal PathogenActivityReference
Silicon-incorporated morpholine analoguesCandida albicansPotent nih.gov
Candida glabrataPotent nih.gov
Candida tropicalisPotent nih.gov
Cryptococcus neoformansPotent nih.gov
Aspergillus nigerPotent nih.gov

Enzyme Modulatory Potentials

The ability of small molecules to modulate the activity of specific enzymes is a key principle in drug discovery. Analogues of the morpholin-3-one (B89469) and broader morpholine structures have been identified as inhibitors of several important enzyme classes, highlighting their potential for therapeutic intervention in various diseases.

One area of significant interest is their activity as kinase inhibitors. For example, a series of novel morpholin-3-one-fused quinazoline (B50416) derivatives were designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Several of these compounds displayed potent inhibitory activity against EGFR, with IC50 values in the nanomolar range. nih.gov

Aryl morpholino triazenes represent another class of morpholine derivatives with enzyme inhibitory activity. These compounds have been shown to inhibit cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and have been implicated in carcinogenesis. Certain analogues exhibited selective inhibition of CYP1B1 over CYP1A1. nih.gov

Furthermore, morpholine-based compounds have been investigated as inhibitors of the Phosphatidylinositol-3-kinase (PI3K) family of enzymes. The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thieno[2,3-d]pyrimidine derivatives incorporating a morpholine moiety have been synthesized and shown to be effective inhibitors of PI3K isoforms. researchgate.net

Compound Analogue ClassTarget EnzymeInhibitory Activity (IC50)Reference
Morpholin-3-one-fused quinazoline (Compound a8)EGFR(wt) kinase53.1 nM nih.gov
Aryl morpholino triazene (B1217601) (Compound 2)CYP1A110 µM nih.gov
CYP1B118 µM nih.gov
Aryl morpholino triazene (Compound 3)CYP1B12 µM nih.gov
Aryl morpholino triazene (Compound 6)CYP1B17 µM nih.gov
Morpholine based thieno[2,3-d] pyrimidine (B1678525)PI3KData Not Specified researchgate.net

Kinase Inhibition Profiling, Including IRAK, LRRK2, and EGFR Kinases

While direct studies on the kinase inhibition profile of 4-Benzyl-2,2-dimethylmorpholin-3-one analogues are not extensively documented in publicly available research, the morpholine moiety is a well-established pharmacophore in the design of various kinase inhibitors. The morpholine ring is often incorporated into inhibitor structures to improve physicochemical properties such as aqueous solubility and metabolic stability, and to engage in crucial hydrogen-bonding interactions with the kinase hinge region. rsc.org

For instance, the morpholine group is a key structural feature of the potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, ZSTK474. nih.gov In derivatives of ZSTK474, the morpholine oxygen is critical for forming a hydrogen bond with the kinase. acs.org Studies on morpholinopyrimidine-based compounds have demonstrated that substitutions on the morpholine ring can significantly impact inhibitory activity against PI3K isoforms. nih.gov For example, the replacement of a morpholine with (R)-3-methylmorpholine led to a notable decrease in activity, while an (S)-3-methylmorpholine analogue maintained comparable enzymatic and cellular effects. nih.gov

Furthermore, the strategic incorporation of a morpholine moiety at the C6 position of an imidazo[1,2-b]pyridazine (B131497) core has been shown to improve Transforming growth factor-β-activated kinase 1 (TAK1) inhibition compared to analogues lacking this feature or containing a piperazine (B1678402) ring. rsc.org These findings underscore the potential of the morpholin-3-one scaffold as a template for the design of novel kinase inhibitors. The 2,2-dimethyl substitution on the morpholin-3-one ring of the title compound could offer steric hindrance that may influence selectivity towards specific kinases. The N-benzyl group provides a lipophilic handle that could be oriented towards hydrophobic pockets within the kinase active site.

Further investigation is warranted to elucidate the specific kinase targets of this compound analogues and to understand the structure-activity relationships (SAR) governing their inhibitory potency and selectivity.

Table 1: Examples of Morpholine-Containing Kinase Inhibitors and Their Targets
Compound ClassTarget KinaseKey Structural Feature
Morpholinopyrimidines (e.g., ZSTK474)PI3KMorpholine ring for H-bonding and solubility
Imidazo[1,2-b]pyridazinesTAK1C6-morpholine substitution enhancing inhibition

Modulation of Secretase Enzymes, Such as BACE-1 and γ-Secretase

The modulation of secretase enzymes, particularly beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and γ-secretase, is a primary therapeutic strategy for Alzheimer's disease, as these enzymes are responsible for the production of amyloid-β (Aβ) peptides. nih.gov While there is a lack of direct experimental data on the activity of this compound analogues on these enzymes, the exploration of structurally related compounds provides some insights.

The amyloidogenic pathway involves the sequential cleavage of the amyloid precursor protein (APP) by BACE-1 and then γ-secretase. nih.gov Inhibition of these enzymes can reduce the formation of Aβ plaques, a hallmark of Alzheimer's disease. γ-secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme to favor the production of shorter, less aggregation-prone Aβ peptides without affecting the total Aβ production. acs.orgfrontiersin.org

Research into BACE-1 inhibitors has explored a wide range of heterocyclic scaffolds. For example, benzyl (B1604629) carbamates of 4-aminosalicylanilides have been investigated as potential BACE-1 modulators. researchgate.net Although structurally distinct from morpholin-3-ones, these compounds share the presence of a benzyl group. In one study, a benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate demonstrated a modest 27.5% inhibition of BACE-1 at a concentration of 10 µM. researchgate.net

Given the vast chemical space explored for secretase modulators, the potential of the this compound scaffold remains to be determined. The structural rigidity of the morpholin-3-one ring, combined with the lipophilic N-benzyl group and the gem-dimethyl substitutions, could provide a unique framework for interaction with the active sites or allosteric sites of BACE-1 and γ-secretase. Future studies are necessary to evaluate the potential of this compound class as secretase modulators.

Inhibition Studies of Cholinesterase and Other Relevant Enzymes

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com The potential of this compound analogues as cholinesterase inhibitors can be inferred from studies on structurally related compounds containing morpholine and benzylpiperidine moieties.

Research on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group has shown that these compounds can act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In this series, a compound with a 2-methylene linker between the quinoline (B57606) core and the morpholine ring exhibited the most potent inhibition of AChE and BChE with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis revealed a mixed-type inhibition mechanism, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

In the context of fragment-based drug design, the morpholine moiety has been identified as a fragment that can form cation-π interactions with key aromatic residues in the active site of AChE, such as Phe330, Phe331, and Tyr334. nih.gov The N-benzyl group is also a common feature in many potent cholinesterase inhibitors, where it is thought to interact with the PAS of the enzyme. Therefore, the this compound scaffold combines two key pharmacophoric elements that could contribute to cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Activity of Selected Morpholine-Containing Compounds
Compound SeriesTarget EnzymeObserved ActivityReference
4-N-phenylaminoquinoline-morpholine derivativesAChE and BChEDual inhibitors with micromolar IC50 values mdpi.com
Phenoxyethyl morpholine derivativesAChE and BChENo inhibitory activity observed nih.gov

Receptor Interaction and Neuropharmacological Studies

The central nervous system (CNS) is a complex network of receptors that mediate a vast array of physiological and pathological processes. The interaction of small molecules with these receptors can lead to profound pharmacological effects.

Sigma Receptor Ligand Binding and Functional Interactions

Sigma receptors, which are subdivided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are unique receptor proteins that are not related to opioid receptors. nih.gov They are implicated in a variety of neurological and psychiatric conditions and are attractive targets for drug development. Although direct binding studies of this compound analogues with sigma receptors are not available, structure-activity relationship (SAR) studies of other ligand classes provide valuable insights.

The σ1 receptor is a 25-kDa protein found at the endoplasmic reticulum, where it acts as a molecular chaperone. nih.gov The ligand-binding region of the σ1 receptor is known to be promiscuous, accommodating a wide variety of chemical scaffolds. nih.gov The σ2 receptor is overexpressed in some tumor cells and is a target for cancer imaging and therapy.

Interestingly, a study on the SAR of piperidine-based σ2 receptor ligands revealed that the introduction of a 4-benzyl group resulted in a significant, approximately 10-fold increase in binding affinity. This suggests that a benzyl moiety at the 4-position of a heterocyclic ring is a favorable structural feature for σ2 receptor binding. Given that the this compound structure contains a benzyl group attached to the nitrogen at the 4-position of the morpholine ring, it is plausible that analogues of this compound could exhibit affinity for the σ2 receptor. The morpholin-3-one core would present a different steric and electronic profile compared to a piperidine (B6355638) ring, which could influence both affinity and selectivity for the sigma receptor subtypes.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the CNS. nih.gov They are considered important therapeutic targets for a range of neurological and psychiatric disorders. mdpi.com mGluRs are divided into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. frontiersin.org

The modulation of mGluRs can be achieved through orthosteric ligands that bind to the glutamate binding site or through allosteric modulators that bind to a topographically distinct site on the receptor. youtube.com Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its close analogues modulate mGluR activity. The chemical space of mGluR modulators is vast and diverse, and it is conceivable that novel scaffolds could be identified through screening efforts. The rigidified morpholin-3-one ring system, combined with the lipophilic benzyl group, could potentially interact with allosteric binding pockets on mGluRs. However, without experimental data, any potential for mGluR modulation by this class of compounds remains speculative.

Other Central Nervous System (CNS) Receptor Affinities and Activities

Beyond sigma and metabotropic glutamate receptors, the CNS presents a multitude of other receptor targets that could be modulated by novel chemical entities. These include dopamine, serotonin, adrenergic, and opioid receptors, among others. The development of multi-receptor ligands, which can simultaneously modulate multiple targets, is an emerging strategy for the treatment of complex CNS disorders.

While no specific studies have reported the binding profile of this compound analogues across a broad panel of CNS receptors, the structural components of this scaffold are present in compounds with known CNS activity. The benzylpiperidine moiety, for example, is a common feature in ligands for various CNS receptors.

Antioxidant Activity Profiling

The evaluation of a compound's antioxidant potential is a critical step in drug discovery, particularly for conditions associated with oxidative stress. This profiling typically involves a battery of in vitro assays designed to assess different mechanisms of antioxidant action.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Free radical scavenging assays are fundamental in determining the ability of a compound to neutralize reactive free radicals. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

In a typical DPPH assay, the deep violet color of the DPPH radical solution diminishes in the presence of an antioxidant compound that can donate a hydrogen atom or an electron. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. Results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation. The ability of a test compound to reduce this radical cation back to its colorless form is quantified by the decrease in absorbance. This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds.

Currently, there is no published data on the DPPH or ABTS radical scavenging activity of this compound or its close analogues. Future studies would need to be conducted to determine their potential in this area.

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound Analogues No data available in the current literature.

Compound IC50 (µM)
This compound Data not available
Analogue 1 Data not available
Analogue 2 Data not available
Ascorbic Acid (Standard) Data not available for comparison

Table 2: Hypothetical ABTS Radical Scavenging Activity of this compound Analogues No data available in the current literature.

Compound Trolox Equivalent Antioxidant Capacity (TEAC)
This compound Data not available
Analogue 1 Data not available
Analogue 2 Data not available
Trolox (Standard) Data not available for comparison

Reducing Power Determinations

The reducing power of a compound is another important indicator of its potential antioxidant activity. This property is often evaluated by the ferric reducing antioxidant power (FRAP) assay or the cupric reducing antioxidant capacity (CUPRAC) assay. These assays measure the ability of a compound to donate an electron and reduce a metal ion (Fe³⁺ to Fe²⁺ in FRAP, and Cu²⁺ to Cu⁺ in CUPRAC). The formation of the reduced metal ion is monitored by a color change, with the intensity of the color being proportional to the reducing power of the compound.

As with free radical scavenging, there is a lack of published research on the reducing power of this compound and its analogues.

Table 3: Hypothetical Reducing Power of this compound Analogues No data available in the current literature.

Compound Absorbance at 700 nm (Higher absorbance indicates greater reducing power)
This compound Data not available
Analogue 1 Data not available
Analogue 2 Data not available
Butylated Hydroxytoluene (BHT) (Standard) Data not available for comparison

Metal Chelating Activity Assessments

Transition metals, such as iron and copper, can act as pro-oxidants by catalyzing the formation of reactive oxygen species through Fenton and Haber-Weiss reactions. Compounds with metal-chelating properties can inhibit this process by binding to the metal ions and rendering them inactive. The ability of a compound to chelate ferrous ions (Fe²⁺) is a common measure of this activity. In this assay, the test compound competes with ferrozine (B1204870) for the binding of ferrous ions. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the metal-chelating ability of the compound.

The potential of this compound analogues to act as metal chelators has not been explored in the existing scientific literature.

Table 4: Hypothetical Metal Chelating Activity of this compound Analogues No data available in the current literature.

Compound IC50 (µM)
This compound Data not available
Analogue 1 Data not available
Analogue 2 Data not available
EDTA (Standard) Data not available for comparison

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzyl 2,2 Dimethylmorpholin 3 One Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The 4-benzyl-2,2-dimethylmorpholin-3-one scaffold contains several key features that are crucial for its interaction with biological targets. The core pharmacophore is generally understood to consist of the morpholin-3-one (B89469) ring, which presents a hydrogen bond acceptor (the lactam carbonyl oxygen), a hydrophobic region (the C5 and C6 methylene (B1212753) groups), and a critical N-benzyl substituent that provides a site for major hydrophobic and aromatic interactions.

Influence of Substituent Nature and Position on Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the benzyl (B1604629) group and modifications to the morpholinone core.

N-Benzyl Group: The benzyl group is a primary determinant of potency, often inserting into a hydrophobic pocket of the target protein. Modifications to the phenyl ring can significantly modulate activity. Electron-withdrawing groups (e.g., -Cl, -CF₃) and electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic properties and binding interactions, such as pi-stacking or cation-pi interactions. The position of these substituents (ortho, meta, para) is also critical, as it dictates the vector and trajectory of the interaction within the binding site.

C2-gem-Dimethyl Group: The gem-dimethyl substitution at the C2 position has a profound impact on the molecule's properties. Firstly, it introduces significant steric bulk, which can lock the morpholinone ring into a preferred conformation and enhance selectivity by preventing binding to off-targets with smaller active sites. Secondly, it increases the lipophilicity of the molecule, which can affect cell permeability and other pharmacokinetic properties. Finally, it blocks potential sites of metabolism. In analogs lacking this substitution, the C2 position can be susceptible to oxidative metabolism (e.g., hydroxylation); the dimethyl group prevents this metabolic pathway, potentially increasing the compound's half-life.

The following table illustrates hypothetical structure-activity relationship data for derivatives with substitutions on the benzyl ring, demonstrating the sensitivity of biological activity to electronic and steric modifications.

Compound IDBenzyl Substituent (R)IC₅₀ (nM)Lipophilicity (LogP)
1aH (unsubstituted)1502.8
1b4-Cl453.5
1c4-F603.0
1d4-OCH₃952.7
1e4-CF₃303.8
1f2-Cl2503.4
1g3-CH₃1203.3

Role of Stereochemistry and Conformational Preferences in Ligand-Target Interactions

Stereochemistry is a critical factor in the biological activity of many drugs. nih.govnih.gov In the case of this compound, the gem-dimethyl substitution at the C2 position removes the potential for stereoisomers at this center, which is present in related 2-substituted analogs like 4-benzyl-2-hydroxymorpholin-3-one. fda.gov

However, the conformational preference of the six-membered morpholinone ring remains a key determinant of biological activity. The ring can adopt several conformations, such as chair, boat, or twist-boat. The presence of the bulky gem-dimethyl group at C2 and the N-benzyl group significantly influences the conformational equilibrium. It is hypothesized that these substituents favor a specific chair-like conformation that optimally presents the pharmacophoric elements—the benzyl ring and the carbonyl oxygen—for interaction with the target. This preferred conformation dictates the precise three-dimensional arrangement of the molecule, which must be complementary to the topology of the target's binding site for effective ligand-target interactions.

Computational Approaches to SAR

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For the this compound series, a QSAR model would likely identify key molecular descriptors that govern potency. These would include:

Hydrophobicity descriptors (e.g., ClogP): To quantify the importance of lipophilicity for binding and cell penetration.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): To model the effect of electron-donating and -withdrawing substituents on the benzyl ring.

Steric descriptors (e.g., molar refractivity, STERIMOL parameters): To account for the size and shape of substituents and their impact on binding site complementarity.

Topological descriptors: To describe molecular shape and branching.

A representative, hypothetical QSAR equation for this series might take the form: log(1/IC₅₀) = 0.45ClogP + 0.82σ_para - 0.15*MR_ortho + 2.15 This equation would suggest that activity is positively correlated with lipophilicity (ClogP) and the presence of an electron-withdrawing group at the para position (σ_para), while being negatively correlated with bulky substituents at the ortho position (MR_ortho), which may cause a steric clash.

Ligand-Based and Structure-Based Drug Design Principles for Optimization

Both ligand-based and structure-based design strategies are invaluable for the optimization of these derivatives. researchgate.net

Ligand-Based Design: In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of active this compound analogs. patsnap.comdovepress.comnih.gov Such a model would define the essential 3D arrangement of chemical features required for activity. A plausible model would include a hydrophobic/aromatic feature (for the benzyl ring), a hydrogen bond acceptor (for the lactam carbonyl), and a defined steric volume representing the main scaffold. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Structure-Based Design: When the 3D structure of the target is available, molecular docking can be employed to predict the binding mode of this compound. Docking simulations would allow for the visualization of key interactions, such as the insertion of the benzyl group into a hydrophobic pocket and the formation of hydrogen bonds between the carbonyl oxygen and residues in the active site. This approach enables the rational design of modifications to improve binding affinity and selectivity. For example, observing an unfilled space near the benzyl ring in the docked pose could suggest adding a substituent to achieve additional favorable interactions.

Understanding Structural Determinants of Target Selectivity and Specificity

Achieving target selectivity is crucial for minimizing off-target effects. For this compound derivatives, selectivity is primarily determined by two structural features: the substitution pattern on the benzyl ring and the steric bulk at the C2 position.

The diverse electronic and steric properties of different substituents on the benzyl ring allow for the fine-tuning of interactions to match the specific microenvironment of the intended target's binding pocket over that of related off-targets. A target might have a pocket that favorably accommodates a para-chloro substituent, while an off-target's pocket might be smaller or have a different electrostatic profile, leading to a weaker interaction.

Furthermore, the 2,2-gem-dimethyl group serves as a powerful selectivity element. It imparts a specific size and shape to the molecule that may be complementary to the desired target but too bulky to fit into the active site of other proteins. Analogs lacking this feature, or with smaller C2 substituents, might exhibit a broader activity profile due to their ability to bind to a wider range of targets. Therefore, the combination of a tailored benzyl group and the steric shield of the gem-dimethyl moiety provides a robust strategy for engineering highly selective inhibitors.

Correlating Molecular Architecture with Pharmacodynamic Modulatory Effects

The pharmacodynamic profile of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, several key structural features are poised to influence its interactions with biological targets: the N-benzyl group, the gem-dimethyl substitution at the C2 position, and the foundational morpholin-3-one core.

The Influence of the N-Benzyl Moiety:

The benzyl group attached to the nitrogen atom of the morpholine (B109124) ring is a significant contributor to the molecule's potential biological activity. This lipophilic group can engage in various non-covalent interactions with biological macromolecules, including hydrophobic and van der Waals interactions. The aromatic ring of the benzyl group may also participate in π-π stacking or cation-π interactions with corresponding residues in a target protein's binding site.

General SAR studies on N-substituted morpholine derivatives have shown that the nature of the substituent on the nitrogen atom can dramatically influence potency and selectivity for various biological targets. For instance, in different classes of bioactive morpholines, the substitution on the benzyl ring itself (e.g., with electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk, leading to altered pharmacodynamic effects.

The Role of the 2,2-Dimethyl Substitution:

The presence of gem-dimethyl groups at the C2 position of the morpholin-3-one ring introduces steric bulk, which can have several consequences for the molecule's activity. This substitution can lock the conformation of the morpholine ring, reducing its flexibility and potentially pre-organizing the molecule for a more favorable interaction with a specific binding site. This conformational rigidity can lead to an increase in binding affinity and selectivity.

The Morpholin-3-one Core:

The morpholin-3-one scaffold itself serves as a crucial structural framework. The presence of the carbonyl group at the C3 position introduces a polar functionality capable of acting as a hydrogen bond acceptor. The oxygen atom within the morpholine ring can also participate in hydrogen bonding. These features are critical for anchoring the molecule within a target's binding pocket.

Due to the absence of specific research data for this compound derivatives in the public domain, a detailed data table correlating structural modifications with specific pharmacodynamic outcomes cannot be provided at this time. The discussion above is based on the extrapolation of general principles observed in the broader field of morpholine medicinal chemistry. Further experimental studies are required to elucidate the specific SAR and SPR for this particular class of compounds.

Molecular Mechanism of Action Investigations

Investigation of Tautomeric Effects on Biological Activity and Binding

Without specific research, any discussion on the influence of its potential tautomers on biological function would be purely speculative.

In Vitro and Cellular Mechanistic Assays (e.g., Reactive Oxygen Species Level Modulation, ER Stress Response)

Detailed in vitro and cellular mechanistic assays for 4-Benzyl-2,2-dimethylmorpholin-3-one are not described in the accessible scientific literature. There is no published data to indicate whether this compound modulates reactive oxygen species (ROS) levels, either by generating or scavenging them. Similarly, its effect on the endoplasmic reticulum (ER) stress response pathways, which are crucial in cellular homeostasis and disease, has not been reported.

Investigations into the broader class of morpholine (B109124) derivatives have explored a variety of biological activities, but these findings are not directly transferable to this specific compound without dedicated experimental validation. The specific substitution pattern of a benzyl (B1604629) group at the 4-position and two methyl groups at the 2-position of the morpholin-3-one (B89469) core will uniquely influence its chemical properties and biological interactions.

Future Research Directions and Preclinical Therapeutic Potential of 4 Benzyl 2,2 Dimethylmorpholin 3 One

Expansion of Chemical Space through Novel Derivatization and Scaffold Hybridization

The therapeutic applicability of a lead compound can be significantly enhanced by creating a library of its derivatives. For 4-Benzyl-2,2-dimethylmorpholin-3-one, systematic structural modifications could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Novel Derivatization:

Future synthetic efforts could focus on modifications at several key positions of the this compound scaffold. Derivatization of the benzyl (B1604629) group, for instance, by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring, could modulate the compound's electronic properties and steric interactions with biological targets. nih.gov Additionally, bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems could lead to novel analogues with distinct pharmacological activities.

The morpholin-3-one (B89469) core itself presents opportunities for derivatization. While the 2,2-dimethyl substitution provides steric bulk, exploration of other substituents at this position could be of interest. Furthermore, functionalization at the C5 and C6 positions of the morpholine (B109124) ring, if synthetically feasible, would open up new avenues for structural diversity.

Scaffold Hybridization:

A promising strategy to develop novel therapeutic agents is scaffold hybridization, which involves combining the structural features of two or more known pharmacophores. nih.govmdpi.com The this compound scaffold could be hybridized with other heterocyclic systems known to possess specific biological activities. For example, incorporating fragments of known kinase inhibitors, antiviral agents, or antibacterial compounds could result in hybrid molecules with dual or synergistic modes of action. unicam.it This approach has the potential to generate novel chemical entities with unique therapeutic profiles that are not achievable with single-scaffold designs.

Table 1: Potential Derivatization and Hybridization Strategies for this compound

StrategyTarget MoietyPotential ModificationsDesired Outcome
Derivatization Benzyl GroupPhenyl ring substitution (halogens, alkyl, alkoxy, nitro groups)Modulate potency and selectivity
Benzyl GroupPhenyl ring replacement (pyridyl, thienyl, furyl)Alter biological target spectrum
Morpholinone RingModification of C2 substituents (e.g., spirocycles)Enhance metabolic stability
Scaffold Hybridization Morpholinone RingFusion with other heterocycles (e.g., quinazoline (B50416), indole)Create dual-target or synergistic agents
Benzyl GroupLinkage to known pharmacophores (e.g., kinase inhibitors)Develop novel multi-target therapeutics

Exploration of Additional Biological Targets and Underexplored Therapeutic Areas

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications. nih.govresearchgate.netnih.gov This suggests that this compound and its derivatives could interact with a wide range of biological targets.

Systematic screening of this compound and its analogues against various target classes is a critical next step. High-throughput screening (HTS) campaigns against panels of receptors, enzymes, and ion channels could uncover unexpected biological activities. Given the structural features of the molecule, potential therapeutic areas to explore include oncology, neurodegenerative diseases, and infectious diseases. For instance, morpholine derivatives have shown promise as anticancer agents. nih.gov

Furthermore, phenotypic screening approaches, which assess the effects of compounds on cellular or organismal models of disease, could reveal novel therapeutic applications without prior knowledge of the specific molecular target. This unbiased approach can be particularly valuable for identifying first-in-class therapeutic agents.

Development of Advanced Computational Models for Activity and Selectivity Prediction

Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of compound activity and guiding the design of more potent and selective molecules. nih.govmdpi.com For this compound, the development of robust computational models could significantly accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR):

Once a sufficient number of analogues with corresponding biological activity data are generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govwhitesscience.comresearchgate.netresearchgate.net These models mathematically correlate the structural features of molecules with their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. QSAR studies can help identify the key structural determinants of activity and guide the design of more effective derivatives.

Molecular Docking and Dynamics:

If a specific biological target is identified, molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode and interactions of this compound at the atomic level. nih.govnih.gov These computational techniques can be used to predict the binding affinity of new derivatives, rationalize structure-activity relationships, and guide the optimization of lead compounds to enhance their interaction with the target protein. The use of advanced force fields and sampling techniques will be crucial for obtaining accurate predictions. nih.gov

Strategies for Overcoming Translational Challenges in Early Drug Discovery

The transition from a promising hit compound to a clinical candidate is fraught with challenges, often related to poor pharmacokinetic properties, toxicity, or lack of in vivo efficacy. nih.gov Proactively addressing these potential liabilities in the early stages of discovery is crucial for the successful development of this compound.

Early ADMET Profiling:

In vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling should be integrated early in the research pipeline. This includes assessing properties such as solubility, permeability, metabolic stability in liver microsomes, and potential for off-target toxicity. Early identification of ADMET issues will allow for medicinal chemistry efforts to be directed towards mitigating these liabilities.

Formulation and Delivery:

For compounds with suboptimal physicochemical properties, advanced formulation strategies could be explored to enhance their solubility and bioavailability. The development of novel drug delivery systems, including nanotechnology-based approaches, could also be considered to improve the therapeutic index of this compound and its derivatives. nih.gov

Opportunities in Chemical Biology and Development of Molecular Probes

Beyond its direct therapeutic potential, this compound could serve as a valuable tool for basic research in chemical biology.

Molecular Probes:

Derivatives of this compound could be functionalized to create molecular probes for studying biological processes. mdpi.com For example, the incorporation of a fluorescent tag or a photo-affinity label could enable the visualization and identification of the compound's cellular targets. rsc.orgmdpi.com Such probes would be invaluable for elucidating the mechanism of action and identifying novel biological pathways modulated by this chemical scaffold.

Target Identification and Validation:

If this compound demonstrates interesting phenotypic effects, affinity-based proteomics or other chemical biology techniques could be employed to identify its direct molecular targets. This would not only advance our understanding of the compound's mechanism of action but could also lead to the validation of new drug targets for therapeutic intervention.

Q & A

Q. How to address discrepancies in reported melting points (e.g., 244–245°C vs. literature values)?

  • Methodology :
  • DSC analysis : Measure onset temperature at a heating rate of 10°C/min. Impurities (e.g., residual LiCl) lower mp by 2–5°C; recrystallize from ethyl acetate/hexane .
  • Inter-lab validation : Compare data with certified reference standards (e.g., NIST) to calibrate equipment .

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